Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

Catalog No.
S12528079
CAS No.
M.F
C11H8ClN3O2S
M. Wt
281.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-...

Product Name

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate

IUPAC Name

ethyl (E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate

Molecular Formula

C11H8ClN3O2S

Molecular Weight

281.72 g/mol

InChI

InChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7(6-13)5-8-9(12)14-11-15(8)3-4-18-11/h3-5H,2H2,1H3/b7-5+

InChI Key

ZFKFCPJDZOKTGP-FNORWQNLSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2N1C=CS2)Cl)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2N1C=CS2)Cl)/C#N

Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate is a specialized compound within the cyanoacrylate family, characterized by its unique structure that includes an ethyl group, a cyanoacrylate moiety, and a 6-chloroimidazo[2,1-b][1,3]thiazole substituent. This compound is notable for its potential applications in medicinal chemistry and materials science due to its adhesive properties and biological activity. The presence of the imidazo[2,1-b][1,3]thiazole ring enhances its interaction with biological systems, making it a candidate for further research in drug development.

The primary reaction involving ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate is the polymerization process characteristic of cyanoacrylates. Upon exposure to moisture or weak bases, the compound undergoes anionic polymerization. The reaction mechanism involves the nucleophilic attack of water on the electrophilic carbon-carbon double bond of the cyanoacrylate group, leading to the formation of long polymer chains. This rapid polymerization results in strong adhesive properties suitable for various applications in both industrial and medical fields .

The synthesis of ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate typically involves a multi-step process:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as thioamide and α-halo ketones.
  • Condensation Reaction: The next step involves the condensation of the synthesized imidazo[2,1-b][1,3]thiazole with ethyl cyanoacetate in the presence of a base to form an intermediate.
  • Final Esterification: The intermediate undergoes esterification with formaldehyde under acidic conditions to yield ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate.

This synthetic route highlights the importance of careful control over reaction conditions to achieve high yields and purity of the desired product .

: As a potential tissue adhesive or drug delivery system given its biological activity.
  • Material Science: In the development of coatings or composites that require strong adhesion and resistance to environmental factors.
  • The versatility of this compound makes it a subject of interest for further research and development in these areas .

    Interaction studies involving ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate focus on its binding affinity with biomolecules. Preliminary studies suggest that the imidazo[2,1-b][1,3]thiazole component may interact with specific enzymes or receptors within biological systems. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile. Further pharmacokinetic and pharmacodynamic studies are needed to elucidate these interactions comprehensively .

    Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate shares structural similarities with other cyanoacrylates but is distinguished by its unique imidazo[2,1-b][1,3]thiazole substituent. Below is a comparison with similar compounds:

    Compound NameStructure CharacteristicsUnique Features
    Ethyl 2-cyanoacrylateContains an ethyl group and cyanoacrylate moietyWidely used as a general-purpose adhesive
    Methyl 2-cyanoacrylateSimilar structure with a methyl groupFaster curing time but less flexible than ethyl variants
    Butyl 2-cyanoacrylateLonger butyl chainGreater flexibility and lower viscosity
    Ethyl 3-(benzodioxol-5-yl)-2-cyanoacrylateContains benzodioxole instead of imidazo[2,1-b][1,3]thiazolePotentially different biological activities due to structural differences

    The distinct presence of the imidazo[2,1-b][1,3]thiazole ring in ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate may provide unique biological activities not observed in other cyanoacrylates. This uniqueness positions it as a promising candidate for further exploration in both adhesive technologies and medicinal chemistry applications .

    XLogP3

    3.4

    Hydrogen Bond Acceptor Count

    5

    Exact Mass

    281.0025754 g/mol

    Monoisotopic Mass

    281.0025754 g/mol

    Heavy Atom Count

    18

    Dates

    Last modified: 08-09-2024

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